Tetramethylammonium hydroxide

説明

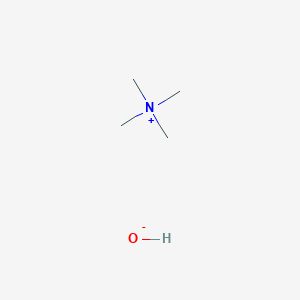

Structure

3D Structure of Parent

特性

IUPAC Name |

tetramethylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.H2O/c1-5(2,3)4;/h1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTYBPLFGIVFAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N.HO, C4H13NO | |

| Record name | TETRAMETHYLAMMONIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-92-3 (Parent) | |

| Record name | Tetramethylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3029108 | |

| Record name | Tetramethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetramethylammonium hydroxide is a solid in the hydrated form or a colorless liquid with a strong ammonia-like odor. It is soluble in water. It is corrosive to metals and tissue., Dry Powder, Liquid; Liquid, Colorless liquid with an ammonia-like odor; [CAMEO] | |

| Record name | TETRAMETHYLAMMONIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethyl ammonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1181 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

Specific gravity of solution approximately 1.00 at 24 °C/4 °C | |

| Record name | Tetramethylammonium hydroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

The free base is known only in solution or as a solid pentahydrate, forming colorless, deliquescent needles, Liquid | |

CAS No. |

75-59-2 | |

| Record name | TETRAMETHYLAMMONIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLAMMONIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GKP7317Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetramethylammonium hydroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63 °C | |

| Record name | Tetramethylammonium hydroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the chemical properties of Tetramethylammonium hydroxide?

An In-depth Technical Guide to the Chemical Properties of Tetramethylammonium (B1211777) Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium hydroxide (TMAH or TMAOH) is a quaternary ammonium (B1175870) salt with the molecular formula (CH₃)₄N⁺OH⁻.[1] It is a strong organic base with a diverse range of applications in both industrial and research settings.[2][3] Commonly supplied as an aqueous solution, typically in concentrations of 25% or less, TMAH is a critical component in semiconductor manufacturing, organic synthesis, and materials science.[1][2] This technical guide provides a comprehensive overview of the chemical properties of TMAH, including quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers, scientists, and drug development professionals.

Core Physicochemical Properties

TMAH is a colorless to light yellow liquid in its aqueous solution form, often with a characteristic fishy or ammonia-like odor due to the common impurity, trimethylamine (B31210).[1][4] The anhydrous form is a hygroscopic, crystalline solid.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₃NO | [4] |

| Molar Mass | 91.15 g/mol | [4] |

| Appearance | Colorless to light yellow liquid (aqueous solution) | [1][5] |

| Odor | Strong ammonia-like | [4] |

| pH | >13 (20°C, H₂O) | [5][6] |

| Melting Point | 62-63 °C (pentahydrate) | [1] |

| Boiling Point | 110 °C (decomposes) | [5] |

| Density | ~1.016 g/cm³ (25% aqueous solution) | [5] |

| Vapor Pressure | 17.5 mm Hg (20 °C) | [5][6] |

| Water Solubility | Highly soluble | [1][3] |

| pKa | Not applicable (strong base) |

Reactivity and Chemical Behavior

Basicity and Neutralization

TMAH is a strong base due to the presence of the hydroxide ion. It readily undergoes neutralization reactions with acids to form tetramethylammonium salts and water.[1] For instance, its reaction with hydrochloric acid yields tetramethylammonium chloride.[1]

Thermal Decomposition

TMAH is thermally unstable and decomposes upon heating. The primary decomposition products are trimethylamine and either dimethyl ether or methanol.[1]

Caption: Thermal decomposition pathway of TMAH.

Anisotropic Etching of Silicon

A significant industrial application of TMAH is the anisotropic wet etching of silicon in the fabrication of microelectromechanical systems (MEMS).[2][7] TMAH exhibits preferential etching rates for different crystallographic planes of silicon, a property that is leveraged to create intricate microstructures.[7] It is often preferred over inorganic hydroxides like potassium hydroxide (KOH) in applications sensitive to metal ion contamination.[1]

Caption: Simplified workflow of anisotropic silicon etching using TMAH.

Phase Transfer Catalyst

TMAH also functions as a phase transfer catalyst in organic synthesis.[2][8] It facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby increasing reaction rates.[8]

Experimental Protocols

Determination of TMAH Concentration via Potentiometric Titration

This protocol outlines a standard method for determining the concentration of TMAH in an aqueous solution.[9][10]

-

Objective: To accurately quantify the concentration of this compound in a given sample.

-

Principle: A neutralization titration is performed using a standardized acid solution. The endpoint is detected potentiometrically using a pH electrode.

-

Apparatus:

-

Automatic potentiometric titrator

-

pH glass electrode and reference electrode (or a combination electrode)

-

Buret

-

Beaker

-

Pipette

-

-

Reagents:

-

TMAH solution (sample)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution (titrant)

-

Deionized water

-

-

Procedure:

-

Accurately pipette a known volume of the TMAH sample into a beaker.

-

If necessary, dilute with deionized water.

-

Immerse the pH and reference electrodes in the solution.

-

Titrate the sample with the standardized 0.1 M HCl solution.

-

The endpoint is identified as the inflection point in the titration curve.

-

The concentration of TMAH is calculated from the volume of HCl used to reach the endpoint.

-

Caption: Experimental workflow for TMAH titration.

Protocol for Anisotropic Etching of (100) Silicon

This protocol provides a general procedure for the anisotropic etching of a silicon wafer using TMAH.[7]

-

Objective: To create microstructures on a (100) silicon wafer through anisotropic wet etching.

-

Apparatus:

-

(100) Silicon wafer with a masking layer (e.g., SiO₂)

-

Heated etching bath with temperature control

-

Beakers

-

Wafer holder

-

-

Reagents:

-

TMAH solution (typically 5-25% in water)

-

Deionized water

-

Isopropanol (for rinsing)

-

-

Procedure:

-

Ensure the silicon wafer is clean and has the desired masking pattern.

-

Preheat the TMAH etching solution to the desired temperature (e.g., 70-90°C).[1]

-

Immerse the silicon wafer in the heated TMAH solution for a predetermined time, which depends on the desired etch depth and the etch rate of the solution.

-

After the etching is complete, remove the wafer and immediately rinse it with deionized water to stop the etching process.

-

Perform a final rinse with isopropanol.

-

Dry the wafer, for example, with a stream of nitrogen.

-

Safety and Handling

TMAH is a hazardous substance that is corrosive and acutely toxic upon ingestion, inhalation, or skin contact.[6][11][12] Exposure can cause severe chemical burns to the skin, eyes, and respiratory tract.[6][13] Systemic toxicity can occur, potentially leading to respiratory failure.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat or apron.[6][7]

-

Ventilation: Handle TMAH in a well-ventilated area, preferably within a fume hood.[6]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[15] Keep containers tightly closed.[6]

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[6]

-

First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16] If inhaled, move to fresh air.[16] If ingested, do NOT induce vomiting and seek immediate medical attention.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. concordia.ca [concordia.ca]

- 7. filelist.tudelft.nl [filelist.tudelft.nl]

- 8. What are the uses of this compound in the synthesis of organic compounds? - Blog [chemkente.com]

- 9. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 10. hiranuma.com [hiranuma.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. - Division of Research Safety | Illinois [drs.illinois.edu]

- 15. This compound | 75-59-2 [chemicalbook.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Tetramethylammonium Hydroxide (TMAH) Safety for Laboratory Personnel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the safety data for Tetramethylammonium (B1211777) Hydroxide (B78521) (TMAH), a critical chemical used in many research and development laboratories. Due to its hazardous nature, a thorough understanding of its properties and handling requirements is essential for ensuring a safe laboratory environment. This document outlines the physical, chemical, and toxicological properties of TMAH, details emergency procedures, and provides a logical workflow for spill management.

Chemical and Physical Properties

Tetramethylammonium hydroxide is a quaternary ammonium (B1175870) salt, appearing as a colorless liquid in solution or a white crystalline solid in its pentahydrate form.[1] While pure TMAH has virtually no odor, solutions may have a strong, fishy, or ammonia-like smell due to the presence of trimethylamine (B31210) as an impurity.[1][2] It is a strong base, with a 25% solution in water exhibiting a pH of over 13.[2]

| Property | Value |

| CAS Number | 75-59-2[1] |

| Molecular Formula | C₄H₁₃NO[3] |

| Molar Mass | 91.15 g/mol [3] |

| Boiling Point | Decomposes[3] |

| Melting Point | 67-70 °C (Pentahydrate)[3] |

| Density | ~1.015 g/cm³ (25% aqueous solution)[3] |

| Vapor Pressure | 17.5 mmHg at 20°C (for 25% solution)[1] |

| Solubility in Water | Highly soluble[1] |

Toxicological Data

TMAH is acutely toxic and corrosive.[4] Exposure through dermal contact, ingestion, or inhalation can cause severe health effects, including death.[4][5] The toxicity of TMAH is not only due to its corrosive nature as a strong base but also because the tetramethylammonium ion (TMA+) can act as a neurotoxin, potentially leading to respiratory failure.[4] There is no known antidote for TMAH poisoning.[5]

| Parameter | Species | Route | Value |

| LD50 | Rat | Oral | 7.5 - 50 mg/kg |

| LD50 | Rat | Dermal | 12.5 - 112 mg/kg[6] |

| LD50 | Rabbit | Dermal | 25-50 mg/kg |

| LC50 | Fish (Pimephales promelas) | Inhalation | 462 mg/L (96 h)[7] |

| EC50 | Daphnia magna | - | 3 mg/L (48 h)[7] |

Experimental Protocols: Acute Dermal Toxicity (OECD TG 402)

The dermal LD50 values presented in the toxicological data table are typically determined using a standardized protocol, such as the OECD Test Guideline 402 for Acute Dermal Toxicity.[8] While a specific, detailed experimental report for TMAH under this guideline is not publicly available, the general methodology is as follows:

Objective: To determine the short-term toxic effects of a substance applied to the skin.[8]

Test Animals: Typically, healthy, young adult rats are used.[9] For a full study, multiple dose levels are used with a larger number of animals to ensure statistical validity.[10]

Procedure:

-

Preparation: The fur on the dorsal area of the test animals is clipped approximately 24 hours before the test. The test area should be about 10% of the total body surface.[9][10]

-

Application: The test substance (TMAH) is applied uniformly over the shaved area. The area is then covered with a porous gauze dressing and a non-irritating tape to hold it in place.[11]

-

Exposure: The substance is kept in contact with the skin for a 24-hour period.[10]

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days after application. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.[10]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study to examine for any abnormalities.[10]

Signaling Pathways and Workflows

TMAH Exposure and Systemic Toxicity

The toxicity of TMAH is twofold. Firstly, as a strong base, it causes severe chemical burns to the skin and eyes upon contact.[4] This corrosive action damages the skin barrier, allowing for the rapid absorption of the tetramethylammonium (TMA+) ion into the bloodstream. The TMA+ cation is a ganglion inhibitor, blocking nerve transmissions, which can lead to respiratory and cardiac failure.[4]

Caption: TMAH systemic toxicity pathway following dermal exposure.

Laboratory Spill Response Workflow

A prompt and appropriate response to a TMAH spill is crucial to mitigate the risks of exposure and injury. The following workflow outlines the necessary steps for handling a TMAH spill in a laboratory setting.

Caption: Logical workflow for responding to a TMAH spill in a laboratory.

Handling and Storage

-

Engineering Controls: All work with TMAH must be conducted in a properly functioning chemical fume hood.[12]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling TMAH. This includes:

-

Eye Protection: Chemical splash goggles and a face shield.[1][13]

-

Hand Protection: Nitrile gloves are commonly recommended for incidental contact, but for prolonged handling or higher concentrations, thicker, chemical-resistant gloves should be used. Always consult the glove manufacturer's compatibility data.[5][13]

-

Body Protection: A chemical-resistant apron over a lab coat, long pants, and closed-toe shoes are required. No skin should be exposed.[5][12]

-

-

Storage: Store TMAH in a cool, dry, well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[5] The container should be tightly sealed.[1]

-

Waste Disposal: TMAH waste must be collected separately and not mixed with other chemical waste streams. It should be disposed of as hazardous waste according to institutional and local regulations.[14]

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical. There is no known antidote to TMAH poisoning.[5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[5][12]

-

Eye Contact: Immediately flush eyes with a gentle but thorough stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disclaimer: This document is intended as a technical guide and does not replace a comprehensive risk assessment and the specific safety data sheet provided by the manufacturer. Always refer to the SDS for your specific product and follow all institutional safety protocols.

References

- 1. concordia.ca [concordia.ca]

- 2. uwm.edu [uwm.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ehs.mit.edu [ehs.mit.edu]

- 5. sjsu.edu [sjsu.edu]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. oecd.org [oecd.org]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. nucro-technics.com [nucro-technics.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. - Division of Research Safety | Illinois [drs.illinois.edu]

- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Understanding TMAH Toxicity and Exposure Risks in Research Settings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicity and exposure risks associated with Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) in research environments. TMAH is a widely used chemical in microfabrication and as a strong base in various chemical syntheses. However, its high acute toxicity, particularly through dermal exposure, necessitates a thorough understanding of its hazards and strict adherence to safety protocols.

Executive Summary

Tetramethylammonium hydroxide is a corrosive and highly toxic quaternary ammonium (B1175870) salt. Exposure, even to dilute solutions, can lead to severe chemical burns and rapid systemic toxicity. The tetramethylammonium ion (TMA⁺) is a potent cholinergic agonist, acting on both nicotinic and muscarinic acetylcholine (B1216132) receptors. This action can lead to life-threatening effects, including respiratory paralysis and cardiac arrest, often with a rapid onset of symptoms. This document details the mechanisms of TMAH toxicity, summarizes key toxicological data, outlines experimental protocols for assessing its effects, and provides guidance on safe handling and emergency procedures.

Mechanisms of TMAH Toxicity

The toxicity of TMAH is twofold, stemming from its corrosive nature and the systemic effects of the tetramethylammonium ion.

-

Corrosive Effects: As a strong base (pH >13 even at low concentrations), TMAH causes severe chemical burns upon contact with skin, eyes, and mucous membranes.[1][2][3] The hydroxide ions saponify fats and denature proteins, leading to deep tissue damage. This corrosive action also facilitates the rapid absorption of the toxic TMA⁺ ion into the bloodstream.[4]

-

Systemic Toxicity (Cholinergic Agonism): Once absorbed, the TMA⁺ ion acts as a potent agonist at both nicotinic and muscarinic acetylcholine receptors, mimicking the effects of acetylcholine.[5] This leads to a state of cholinergic crisis.

-

Nicotinic Receptor Stimulation: Activation of nicotinic receptors in autonomic ganglia and at the neuromuscular junction can cause muscle twitching, tremors, and ultimately, flaccid paralysis of skeletal muscles, including the diaphragm, leading to respiratory failure.[1][6]

-

Muscarinic Receptor Stimulation: Stimulation of muscarinic receptors in various organs results in symptoms such as excessive salivation, sweating, bronchospasm, bradycardia, and hypotension.[7]

-

Signaling Pathways

The systemic toxicity of TMAH is a direct result of the TMA⁺ ion's interaction with cholinergic receptors.

Nicotinic Acetylcholine Receptor (nAChR) Signaling:

The TMA⁺ ion binds to and activates nicotinic acetylcholine receptors, which are ligand-gated ion channels.[8] This leads to an influx of sodium and calcium ions, causing depolarization of the postsynaptic membrane and triggering a cellular response.[9] In skeletal muscle, this sustained depolarization leads to initial muscle fasciculations followed by paralysis.

Muscarinic Acetylcholine Receptor (mAChR) Signaling:

TMA⁺ also activates muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs).[10] This initiates a cascade of intracellular signaling events through the activation of G-proteins (primarily Gq/11 and Gi/o), leading to the diverse symptoms of muscarinic overstimulation.[3][11]

Quantitative Toxicological Data

The following tables summarize key quantitative data related to TMAH toxicity. It is important to note that no official Permissible Exposure Limit (PEL) from OSHA or Threshold Limit Value (TLV) from ACGIH has been established for TMAH.[12]

Table 1: Acute Toxicity Data

| Parameter | Species | Route | Value | Concentration of TMAH | Reference |

| LD50 | Rat | Dermal | 28.7 mg/kg | 25% | [13] |

| LD50 | Rat | Dermal | 85.9 mg/kg | 2.38% | [13] |

| LD50 | Rat | Oral | 34-50 mg/kg | 20% |

Table 2: Summary of Human Case Reports of Dermal Exposure

| TMAH Concentration | Body Surface Area (BSA) Exposed | Time to Onset of Severe Symptoms | Outcome | Reference(s) |

| 25% | 7-29% | < 30 minutes | 3 Fatalities | [3][14] |

| 8% | >20% | < 60 minutes | Fatal | [15][16] |

| 2.38% | 28% | < 60 minutes | Survived with intensive care | [3][15][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess TMAH toxicity.

In Vivo Dermal Toxicity Study (Modified OECD 402 Guideline)

This protocol outlines the procedure for determining the acute dermal toxicity of TMAH in a rat model.[6][14][15][17]

Methodology:

-

Animal Selection and Acclimatization: Young adult Sprague-Dawley rats are used.[14] Animals are acclimatized to laboratory conditions for at least 5 days, with access to standard diet and water ad libitum.[14]

-

Animal Preparation: Approximately 24 hours before TMAH application, the fur on the dorsal trunk of each animal is clipped, exposing an area of at least 10% of the total body surface.[14] Care is taken to avoid abrading the skin.

-

Dose Formulation and Application: TMAH solutions of desired concentrations (e.g., 2.38% and 25% in water) are prepared.[14] A single dose of the TMAH solution is applied uniformly to the clipped skin area. The treated area is then covered with a porous gauze dressing and secured with non-irritating tape.[14]

-

Exposure and Observation: The animals are exposed to the TMAH for 24 hours.[14] During and after exposure, animals are observed for clinical signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[14] Body weight is recorded before dosing and weekly thereafter.[14]

-

Termination and Necropsy: After the 14-day observation period, surviving animals are euthanized and a gross necropsy is performed to examine for any pathological changes.[17]

In Vitro Cytotoxicity Assays

In vitro assays are crucial for screening the cytotoxic effects of TMAH on cultured cells.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][4][18][19][20]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with various concentrations of TMAH and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[2][4] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2][18][19]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4][18] The intensity of the purple color is proportional to the number of viable cells.

The Lactate (B86563) Dehydrogenase (LDH) release assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[21][22][23]

Methodology:

-

Cell Seeding and Treatment: Seed and treat cells with TMAH as described for the MTT assay.[24]

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[21] LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.[21][23] The amount of color produced is proportional to the amount of LDH released and, therefore, the number of damaged cells.

Quantification of TMAH in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of TMAH (as the TMA⁺ ion) in biological matrices such as blood or plasma.[25][26][27][28]

Methodology:

-

Sample Preparation:

-

To a small volume of the biological sample (e.g., 50 µL of plasma), add an internal standard (e.g., deuterated TMAO).[25]

-

Perform protein precipitation by adding a solvent such as acetonitrile.[25]

-

Vortex and centrifuge the sample to pellet the precipitated proteins.[25]

-

Transfer the supernatant to a clean tube for analysis.[25]

-

-

LC Separation:

-

Inject the prepared sample onto a liquid chromatography system.

-

Use a suitable column (e.g., a reversed-phase C18 column) to separate the TMA⁺ ion from other components of the sample matrix.[25]

-

-

MS/MS Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.[25]

-

Monitor for the specific precursor-to-product ion transitions for TMA⁺ and the internal standard for accurate quantification.

-

Safe Handling and Exposure Risks in Research Settings

Given the severe hazards of TMAH, strict adherence to safety protocols is mandatory.

-

Engineering Controls: All work with TMAH must be conducted in a certified chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are required.[22]

-

Hand Protection: Use appropriate chemical-resistant gloves with long cuffs. Nitrile gloves may provide adequate protection for short-term use, but it is essential to consult the manufacturer's compatibility data.[7]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are minimum requirements. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is necessary.[7][22]

-

-

Work Practices:

Emergency Procedures

Immediate and thorough decontamination is critical in the event of an exposure.

-

Skin Exposure:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

Remove all contaminated clothing while under the safety shower.

-

Seek immediate medical attention. Inform medical personnel about the exposure to TMAH.

-

-

Eye Exposure:

-

Immediately flush the eyes with water for at least 15 minutes using an eyewash station.

-

Hold the eyelids open and away from the eyeballs to ensure thorough rinsing.

-

Seek immediate medical attention.

-

-

Inhalation:

-

Move the affected person to fresh air.

-

If breathing is difficult, administer oxygen.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious and can swallow, give them one or two glasses of water to drink.

-

Seek immediate medical attention.

-

Conclusion

This compound is a hazardous chemical that requires careful handling and a thorough understanding of its toxic properties. Its dual mechanism of toxicity, combining severe corrosive effects with potent cholinergic agonism, makes it particularly dangerous. By implementing stringent safety protocols, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with the use of TMAH in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. - Division of Research Safety | Illinois [drs.illinois.edu]

- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. nj.gov [nj.gov]

- 13. ehs.mit.edu [ehs.mit.edu]

- 14. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 16. ehs.stanford.edu [ehs.stanford.edu]

- 17. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. broadpharm.com [broadpharm.com]

- 21. scientificlabs.co.uk [scientificlabs.co.uk]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. assaygenie.com [assaygenie.com]

- 24. LDH cytotoxicity assay [protocols.io]

- 25. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Tranexamic acid quantification in human whole blood using liquid samples or volumetric absorptive microsampling devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. agilent.com [agilent.com]

- 28. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In--Depth Technical Guide to the Mechanism of Anisotropic Silicon Etching in TMAH

For Researchers, Scientists, and Development Professionals

This technical guide provides a comprehensive overview of the mechanism, controlling factors, and experimental protocols associated with the anisotropic etching of silicon using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).

Introduction to TMAH Anisotropic Etching

Anisotropic wet etching of silicon is a foundational technology in the fabrication of microelectromechanical systems (MEMS). It allows for the creation of complex three-dimensional microstructures by leveraging the differential etch rates of silicon's crystallographic planes. Among various alkaline etchants, TMAH ((CH₃)₄NOH) has become a preferred choice due to its excellent compatibility with CMOS fabrication processes (as it contains no mobile alkali metal ions like K⁺) and its comparatively lower toxicity.[1][2] Understanding the intricate mechanism of TMAH etching is critical for controlling etch profiles, achieving desired surface morphologies, and optimizing fabrication processes.

The Core Chemical Mechanism

The anisotropic etching of silicon in aqueous TMAH is a complex electrochemical process. The overall reaction involves the oxidation of silicon and the subsequent dissolution of the resulting silicon hydroxide complex, coupled with the reduction of water.

The process can be summarized in the following steps:

-

Dissociation of TMAH: In an aqueous solution, TMAH, a strong organic base, fully dissociates into a tetramethylammonium cation ((CH₃)₄N⁺) and a hydroxide anion (OH⁻).

-

Nucleophilic Attack by Hydroxide: The highly nucleophilic hydroxide ions (OH⁻) attack the silicon surface atoms. This is the primary etching reaction.

-

Oxidation-Reduction Reaction: The silicon atom is oxidized, and water molecules are reduced, producing a soluble silicate (B1173343) complex and hydrogen gas.[3]

The overall chemical reaction is often represented as: Si + 2OH⁻ + 2H₂O → Si(OH)₄ + H₂ → SiO₂(OH)₂²⁻ + 2H₂ [3]

Another proposed multi-step reaction pathway highlights the electrochemical nature of the process:[1]

-

(CH₃)₄NOH → (CH₃)₄N⁺ + OH⁻

-

Si + 2OH⁻ → Si(OH)₂²⁺ + 4e⁻ (Oxidation of Silicon)

-

Si(OH)₂²⁺ + 4e⁻ + 4H₂O → Si(OH)₆²⁻ + 2H₂↑ (Reduction of Water and formation of a soluble silicate)

The generation of hydrogen gas is a characteristic feature of this etching process, and the management of these gas bubbles is crucial for achieving uniform etching and smooth surfaces.[1]

The Decisive Role of Crystallography

The term "anisotropic" refers to the directionally dependent nature of the etch. This behavior is fundamentally linked to the atomic arrangement of the silicon crystal lattice. Different crystal planes expose silicon atoms with a varying number of covalent "back-bonds" to the underlying crystal, which dictates their chemical reactivity.

-

{111} Planes (Etch-Stop Planes): Silicon atoms on a {111} surface have three back-bonds to the crystal lattice and only one dangling bond. This configuration is highly stable and energetically difficult to attack, resulting in a significantly slower etch rate compared to other planes.[2] This makes the {111} planes effective etch stops.

-

{100} Planes: Atoms on a {100} surface have two back-bonds and two dangling bonds. This makes them more susceptible to attack by hydroxide ions than atoms on the {111} plane, leading to a much faster etch rate.

-

{110} Planes: Similar to the {100} plane, atoms on the {110} surface also have two back-bonds, resulting in a high etch rate, often the fastest of the principal planes in pure TMAH.

This difference in etch rates is the cornerstone of creating precisely angled structures like V-grooves and pyramidal pits in {100}-oriented wafers.

Influence of Etching Parameters

The kinetics and outcome of TMAH etching are highly sensitive to various process parameters.

TMAH Concentration

The concentration of the TMAH solution significantly affects both the etch rate and the resulting surface morphology.

-

Etch Rate: For concentrations above approximately 5 wt%, the silicon etch rate generally decreases as the TMAH concentration increases.[1][4] This is because both hydroxide ions and water molecules are reactants, and at high TMAH concentrations, the relative amount of available water decreases.[3]

-

Surface Morphology: Low TMAH concentrations (<15 wt%) can lead to higher etch rates but often result in rough surfaces with a high density of pyramidal hillocks.[1][4] These hillocks are often attributed to micromasking by hydrogen bubbles that adhere to the surface.[1] Higher concentrations (≥20 wt%) typically yield much smoother surfaces, as the slower reaction rate allows hydrogen bubbles to detach more effectively.[4]

Temperature

Temperature is a critical parameter for controlling the etch rate. As with most chemical reactions, the etch rate of silicon in TMAH increases significantly with rising temperature.[1][5] This relationship generally follows the Arrhenius equation, allowing for predictable control over the etching process. For instance, the etch rate of (100) silicon can increase from ~0.25 µm/min at 70°C to over 1.0 µm/min at 95°C in a 20 wt% solution.[5]

Additives

To overcome certain limitations of pure TMAH solutions, various additives can be introduced to modify the etching characteristics.

-

Isopropyl Alcohol (IPA): IPA is a common surfactant added to TMAH to improve the wettability of the silicon surface. This leads to better surface smoothness and a reduction in the undercutting of convex corners. However, the addition of IPA typically decreases the overall etch rate.[5][6]

-

Pyrazine (B50134): To counteract the etch rate reduction caused by IPA, pyrazine can be added to TMAH/IPA mixtures. Small amounts of pyrazine can increase the (100) silicon etch rate while maintaining a smooth surface finish.[5][7]

-

Dissolved Silicon: For applications requiring exposed aluminum metallization, the TMAH solution can be pre-saturated with dissolved silicon.[8][9] This lowers the solution's pH and promotes the formation of a passivating alumino-silicate layer on the aluminum surface, drastically reducing its etch rate to negligible levels.[9]

-

Oxidizing Agents: Additives like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) can be used to suppress hillock formation, thereby improving surface flatness, particularly in lower concentration TMAH solutions.[1][10]

Data Presentation: Quantitative Etching Characteristics

Table 1: Etch Rate of (100) Si vs. TMAH Concentration and Temperature

| TMAH Conc. (wt%) | Temperature (°C) | (100) Etch Rate (µm/min) | Surface Quality | Reference |

|---|---|---|---|---|

| 5 | 80 | ~0.73 | Rough, high hillock density | [1] |

| 10 | 80 | ~0.55 | Moderate roughness | [1] |

| 15 | 80 | ~0.41 | Improved smoothness | [1] |

| 20 | 80 | ~0.68 | Smooth | [5] |

| 25 | 60 | ~0.15 | Very Smooth | [1] |

| 25 | 80 | ~0.35 | Very Smooth | [1] |

| 25 | 90 | ~0.60 | Very Smooth |[4] |

Table 2: Influence of Additives on (100) Si Etch Rate (at 80°C)

| Base Etchant | Additive | Etch Rate (µm/min) | Key Effect | Reference |

|---|---|---|---|---|

| 20 wt% TMAH | None | ~0.68 | Baseline | [5] |

| 20 wt% TMAH | 0.5 g/100ml Pyrazine | ~0.80 | Increased etch rate | [5][11] |

| 25 wt% TMAH | 17 vol% IPA | ~0.42 | Decreased rate, improved flatness | [12] |

| 25 wt% TMAH | 17 vol% IPA + 0.1g Pyrazine | ~0.75 | Restored rate, improved flatness | [12] |

| 10 wt% TMAH | 2.5 g/500mL (NH₄)₂S₂O₈ | ~0.45 | Increased rate, reduced hillocks |[6] |

Key Experimental Protocols

A typical anisotropic etching experiment involves careful preparation, a controlled etching environment, and precise characterization.

Methodology

-

Substrate Preparation:

-

Start with a clean, single-crystal silicon wafer of the desired orientation (e.g., p-type {100}).

-

A "hard mask" material that is resistant to TMAH, such as silicon dioxide (SiO₂) or silicon nitride (Si₃N₄), is deposited on the wafer surface. Si₃N₄ is generally preferred for its higher resistance.

-

Standard photolithography is used to pattern a photoresist layer on top of the hard mask.

-

-

Mask Pattern Transfer:

-

The pattern from the photoresist is transferred to the hard mask layer using an etching technique like Reactive Ion Etching (RIE) or a wet etch (e.g., Buffered Oxide Etch for SiO₂).[13]

-

The remaining photoresist is stripped using a solvent (e.g., acetone).[13]

-

A brief dip in a dilute hydrofluoric acid (HF) solution is often performed immediately before TMAH etching to remove any native oxide from the exposed silicon windows.[14]

-

-

TMAH Etching:

-

The prepared wafer is immersed in a TMAH solution held at a constant, controlled temperature in a Pyrex or glass bath.[14]

-

A reflux condenser is recommended for long etches to prevent water evaporation and maintain a stable TMAH concentration.[5]

-

Wafers are often oriented vertically to aid the detachment of hydrogen bubbles from the etching surface, ensuring uniformity.[1]

-

-

Post-Etch and Characterization:

-

After the desired etch time, the wafer is removed and thoroughly rinsed in deionized (DI) water to stop the reaction.[14]

-

The wafer is then dried, typically with a nitrogen gun.

-

The etch depth is measured using a stylus profilometer.

-

Surface morphology, roughness, and cross-sectional profiles are analyzed using Scanning Electron Microscopy (SEM).[1]

-

References

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 3. microchemicals.com [microchemicals.com]

- 4. digital-library.theiet.org [digital-library.theiet.org]

- 5. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 9. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. Anisotropic etching characteristics of silicon in TMAH:IPA:pyrazine solutions | Semantic Scholar [semanticscholar.org]

- 12. TMAH/IPA Anisotropic Etching Characteristics with Addition of Pyrazine -Proceedings of the Korean Institute of Electrical and Electronic Material Engineers Conference [koreascience.kr]

- 13. Micro- Nano-fabrication services at UBC Vancouver's ANF [nanofab.ubc.ca]

- 14. filelist.tudelft.nl [filelist.tudelft.nl]

An In-depth Technical Guide to the Thermal Stability of Tetramethylammonium Hydroxide and Its Decomposition Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is a widely utilized quaternary ammonium (B1175870) compound with significant applications across various scientific and industrial sectors, including as a developer in photolithography, an anisotropic etchant in microfabrication, and a strong organic base in chemical synthesis.[1] Its thermal stability is a critical parameter for its safe handling, storage, and application in processes involving elevated temperatures. This technical guide provides a comprehensive analysis of the thermal stability of TMAH, with a particular focus on its common pentahydrate form. It details the decomposition pathways, identifies the primary decomposition products, and presents quantitative data from thermal analysis techniques. Furthermore, this guide outlines detailed experimental protocols for the characterization of TMAH's thermal properties and includes visualizations of the decomposition mechanisms.

Introduction

Tetramethylammonium hydroxide, with the chemical formula (CH₃)₄NOH, is a strong organic base.[2] In its solid form, it is most commonly available as a pentahydrate, (CH₃)₄NOH·5H₂O, which is a white, crystalline, and hygroscopic solid.[3] The thermal behavior of TMAH is characterized by a series of events including melting, dehydration, and ultimately, decomposition of the tetramethylammonium cation. An understanding of these processes is paramount for ensuring process safety and optimizing its use in various applications.

Thermal Decomposition Pathways

The thermal degradation of this compound is a complex process that can proceed through multiple pathways, primarily influenced by temperature and the presence of other reactants. The two principal mechanisms believed to be involved are the Hofmann elimination and nucleophilic substitution (SN2) reactions.

Hofmann Elimination

For quaternary ammonium hydroxides with a beta-hydrogen, the Hofmann elimination is a common decomposition pathway that leads to the formation of an alkene, a tertiary amine, and water.[4][5] However, the tetramethylammonium cation lacks a beta-hydrogen, making a direct Hofmann elimination impossible. Instead, a modified Hofmann-like reaction can occur at elevated temperatures, leading to the formation of trimethylamine (B31210) and methanol (B129727).

Nucleophilic Substitution (SN2)

In the SN2 pathway, the hydroxide ion acts as a nucleophile and attacks one of the methyl groups of the tetramethylammonium cation. This results in the displacement of trimethylamine and the formation of methanol.

Formation of Dimethyl Ether

In addition to methanol and trimethylamine, dimethyl ether has been identified as a major decomposition product.[2] Its formation is proposed to occur via a secondary reaction, possibly involving the dehydration of methanol or a direct attack of a methoxide (B1231860) ion (formed from the reaction of hydroxide with methanol) on another TMAH molecule.

The overall idealized equation for the decomposition of TMAH can be represented as:

2 N(CH₃)₄⁺OH⁻ → 2 N(CH₃)₃ + CH₃OCH₃ + H₂O[2]

Quantitative Thermal Analysis Data

The thermal stability of TMAH has been investigated using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on the temperatures of decomposition, mass loss, and associated energy changes.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For TMAH pentahydrate, the TGA curve typically shows multiple mass loss steps corresponding to dehydration and subsequent decomposition.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| ~60 - 120 | ~50% | Loss of water of hydration from the pentahydrate form. |

| 130 - 150 | Varies | Initial decomposition to trimethylamine, methanol, and dimethylamine.[3] |

| 220 - 320 | Varies | Further decomposition of remaining material.[3] |

| Table 1: Summary of TGA Data for TMAH Pentahydrate Decomposition. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram of TMAH pentahydrate reveals endothermic and exothermic events associated with melting, dehydration, and decomposition.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting of Pentahydrate | 67-70[6] | - | - |

| Dehydration | ~100 | - | Endothermic |

| Decomposition | >130 | - | Exothermic |

| Table 2: Summary of DSC Data for TMAH Pentahydrate. (Note: Specific enthalpy values for decomposition are not readily available in the public literature and would require dedicated experimental determination). |

Experimental Protocols

Accurate characterization of the thermal stability of TMAH requires standardized experimental protocols. The following sections detail the methodologies for TGA, DSC, and Py-GC-MS analysis.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of TMAH by measuring mass loss as a function of temperature.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of TMAH pentahydrate into a clean TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation.

-

Thermal Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset temperatures of mass loss and the temperatures of maximum decomposition rates for each step.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal events of TMAH, including melting, dehydration, and decomposition, and to determine the corresponding enthalpies.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of TMAH pentahydrate into a hermetically sealed aluminum DSC pan. Use an empty, sealed pan as a reference.

-

Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Heat the sample and reference pans from ambient temperature to 400 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Measure the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify and quantify the enthalpy changes associated with endothermic (melting, dehydration) and exothermic (decomposition) events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To separate and identify the volatile decomposition products of TMAH.

-

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of TMAH pentahydrate into a pyrolysis sample cup.

-

Pyrolysis: Rapidly heat the sample to a set temperature (e.g., 300 °C or 600 °C) in the pyrolysis unit under an inert atmosphere (e.g., helium).

-

GC Separation: Transfer the pyrolysis products directly to the GC column. A typical column is a non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). Use a temperature program to separate the components, for example, hold at 40 °C for 2 minutes, then ramp to 300 °C at 10 °C/min.

-

MS Detection: As components elute from the GC column, introduce them into the mass spectrometer for ionization and detection.

-

Data Analysis: Identify the decomposition products by comparing their mass spectra to a library of known compounds (e.g., NIST mass spectral library).

-

Decomposition Product Identification

The primary volatile products of TMAH thermal decomposition can be identified by their characteristic mass spectra.

-

Trimethylamine (TMA): Molecular ion (M⁺) at m/z 59. Key fragments at m/z 58, 44, and 42.

-

Methanol: Molecular ion (M⁺) at m/z 32. Key fragments at m/z 31, 29, and 15.

-

Dimethyl Ether: Molecular ion (M⁺) at m/z 46. Key fragments at m/z 45, 31, and 29.[7]

Conclusion

The thermal stability of this compound is a critical consideration for its safe and effective use. This guide has provided a detailed overview of its decomposition behavior, including the key decomposition products and the temperature ranges at which these processes occur. The primary decomposition products are trimethylamine, methanol, and dimethyl ether, formed through mechanisms believed to involve Hofmann-like elimination and SN2 reactions. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for the thermal characterization of TMAH and similar quaternary ammonium compounds. For professionals in research, science, and drug development, a thorough understanding of these thermal properties is essential for process optimization, safety, and regulatory compliance.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. allen.in [allen.in]

- 5. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Safe Handling and Storage of Tetramethylammonium Hydroxide (TMAH) in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and procedures for handling and storing Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) in a laboratory environment. Given the severe health risks associated with TMAH exposure, including severe burns, systemic toxicity, and fatality, strict adherence to these guidelines is paramount to ensure the safety of all laboratory personnel.[1][2][3]

Understanding the Hazards of TMAH

TMAH is a quaternary ammonium (B1175870) salt and a strong base, widely used in microfabrication as an etchant and developer for photoresists.[1][4] It is commercially available in various concentrations, most commonly as 2.38% and 25% aqueous solutions, and also in a solid pentahydrate form.[1][5] The primary hazards of TMAH are its high corrosivity (B1173158) and acute toxicity upon dermal, oral, or inhalation exposure.[1]

Exposure to TMAH can cause severe chemical burns to the skin and eyes.[2][3] More critically, the tetramethylammonium ion (TMA+) can be rapidly absorbed through the skin, acting as a potent neurotoxin.[5] This systemic toxicity can lead to respiratory failure, cardiac arrest, and death, even from exposures to dilute solutions over a small percentage of the body.[1][3][5] There is no known antidote for TMAH poisoning, making immediate and thorough decontamination the most critical life-saving measure.[1][3]

Health Hazard Information

| Hazard Statement | GHS Classification | References |

| Fatal if swallowed or in contact with skin | Acute Toxicity, Oral (Category 2), Dermal (Category 1) | [6] |

| Causes severe skin burns and eye damage | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | [6] |

| Causes damage to organs (Central nervous system) | Specific Target Organ Toxicity - Single Exposure (Category 1) | [6] |

| Causes damage to organs (thymus gland, Liver) through prolonged or repeated exposure in contact with skin | Specific Target Organ Toxicity - Repeated Exposure, Dermal (Category 1) | [6] |

| Toxic to aquatic life with long lasting effects | Acute and Chronic Aquatic Toxicity (Category 2) | [6] |

Physical and Chemical Properties

| Property | Value | References |

| Chemical Formula | C₄H₁₃NO | [7] |

| Molar Mass | 91.15 g/mol | [7] |

| Appearance | Colorless to light yellow liquid or solid (pentahydrate) | [1][7] |

| Odor | Strong, fishy, or ammonia-like (due to trimethylamine (B31210) impurity) | [6][7] |

| pH | >13 (for 25% solution) | [1][6] |

| Melting Point | 67-70 °C (pentahydrate) | [7] |

| Boiling Point | Decomposes | [7] |

| Solubility in Water | Highly soluble | [7] |

| Vapor Pressure | Not available | |

| Density | ~1.02 g/cm³ (25% aqueous solution) | [7] |

Toxicity Data

| Route of Exposure | Species | LD50 Value | Concentration | References |

| Dermal | Rat | 28.7 mg/kg | 25% | [5][8][9] |

| Dermal | Rat | 85.9 mg/kg | 2.38% | [5][8][9] |

| Oral | Rat | 34-50 mg/kg | Not specified | [10] |

Safe Handling Procedures

Due to the extreme hazards of TMAH, a multi-layered approach to safety is essential. This includes engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Fume Hood: All work with TMAH must be conducted in a properly functioning and certified chemical fume hood.[1][3][5] The sash should be kept as low as possible.

-

Secondary Containment: Use a secondary container, such as a tray made of a compatible material (e.g., polyethylene (B3416737) or polypropylene), to contain any potential spills.[5]

-

Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[3] Ensure these are tested regularly.

Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP must be developed and approved for all procedures involving TMAH.[5] This SOP should be reviewed by all personnel working with the chemical.

-

Buddy System: Never work alone when handling TMAH.[1] A "buddy" who is knowledgeable about the hazards and emergency procedures should be present in the laboratory.

-

Training: All personnel must receive comprehensive training on the hazards of TMAH, safe handling procedures, and emergency response before working with the chemical.[11]

-

Minimize Quantities: Order and use the smallest quantity of TMAH necessary for the experiment.[1][5]

Personal Protective Equipment (PPE)

A full ensemble of PPE is mandatory when handling TMAH. No skin should be exposed.[11]

| PPE Item | Specification | References |

| Eye/Face Protection | Chemical splash goggles and a full-face shield are required. | [1][3][11] |

| Hand Protection | Double gloving is recommended. Use heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile) with long cuffs over standard nitrile gloves. Check manufacturer's compatibility charts. | [1][2][5] |

| Body Protection | A chemical-resistant apron over a lab coat, long pants, and closed-toe shoes are mandatory.[1][2][3] No exposed skin on the arms or legs is permitted.[11] | |

| Respiratory Protection | For operations with a potential for aerosol generation that cannot be controlled by a fume hood, a respirator may be required. Contact your institution's environmental health and safety department for guidance. | [11][12] |

Storage and Waste Disposal

Storage Procedures

-

Store TMAH in a cool, dry, and well-ventilated area.[6]

-

Keep containers tightly closed.[6]

-

Store in a designated, labeled secondary container made of a compatible material.[2]

-

Segregate TMAH from incompatible materials, which include:

-

Acids

-

Oxidizing agents

-

Aluminum and other reactive metals[1]

-

-

Solid TMAH pentahydrate is hygroscopic and air-sensitive and should be stored under an inert atmosphere.[6]

Waste Disposal

-

Do not mix TMAH waste with other chemical waste streams. [3]

-

Collect all TMAH waste in a dedicated, clearly labeled, and compatible container.[3]

-

The waste container must be kept closed and stored in a secondary container.[4]

-

Follow your institution's hazardous waste disposal procedures for acutely toxic and corrosive materials.

Emergency Procedures

Immediate and decisive action is critical in the event of a TMAH exposure.

Workflow for TMAH Exposure

Caption: Workflow for responding to a TMAH exposure event.

Specific Exposure Scenarios

-

Skin Contact: Immediately proceed to the nearest safety shower and rinse the affected area with copious amounts of water for at least 15 minutes.[3] While rinsing, remove all contaminated clothing.[3] Seek immediate medical attention by calling emergency services.[3]

-

Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]

-

Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Experimental Protocols

Adherence to strict protocols is crucial when working with TMAH. The following are generalized protocols for common laboratory applications. These must be adapted into detailed, lab-specific SOPs.

Protocol for Photoresist Development

-

Preparation:

-

Development:

-

Immerse the exposed wafer or substrate into the TMAH developer solution.

-

Agitate gently or use a specific development method such as puddle, spray, or spin development.[13]

-

Development time will vary depending on the photoresist and process parameters.

-

-

Rinsing and Drying:

-

Transfer the substrate from the developer to the DI water rinse bath.

-

Rinse thoroughly to remove all traces of the developer.

-

Dry the substrate using a nitrogen gun or other appropriate method.

-

-

Waste Management and Cleanup:

-

Carefully pour the used TMAH developer into the designated TMAH waste container.

-

Rinse all beakers and tools that came into contact with TMAH with DI water, and add the initial rinseate to the TMAH waste container.

-

Decontaminate the work area in the fume hood.

-

Protocol for Anisotropic Etching of Silicon

-

Preparation:

-

Pre-Etch Cleaning:

-

Etching:

-

Carefully immerse the silicon wafer into the heated TMAH solution.[15] Fine bubbling on the exposed silicon surface indicates the etching process has begun.[15]

-

Etch for the calculated time to achieve the desired etch depth. The etch rate is dependent on TMAH concentration and temperature.[15] For example, a 25 wt% TMAH solution at 85°C has an etch rate of approximately 0.5 µm/min.[15]

-

-

Post-Etch Rinsing:

-

Remove the wafer from the TMAH solution and immediately immerse it in the first DI water rinse bath to stop the etching process.

-

Transfer the wafer to the second DI water rinse bath for a final rinse.

-

Dry the wafer using a nitrogen gun.

-

-

Waste Management and Cleanup:

-

Allow the TMAH solution to cool completely before transferring it to the designated TMAH waste container.

-

Rinse all equipment with DI water, collecting the initial rinseate as hazardous waste.

-

Thoroughly decontaminate the work area.

-

Physiological Effects of TMAH Exposure

The toxicity of TMAH is primarily due to the tetramethylammonium ion (TMA+), which acts as a ganglion-inhibiting agent, disrupting nerve transmissions.[5] This can lead to a cascade of physiological effects.

Caption: Simplified pathway of TMAH toxicity following dermal exposure.

This guide is intended to provide a comprehensive overview of the safe handling and storage of TMAH. It is not a substitute for institution-specific training and protocols. Always consult your institution's Chemical Hygiene Plan and Safety Data Sheets before working with any hazardous chemical.

References

- 1. - Division of Research Safety | Illinois [drs.illinois.edu]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. ehs.yale.edu [ehs.yale.edu]

- 4. research.uga.edu [research.uga.edu]

- 5. ehs.mit.edu [ehs.mit.edu]

- 6. Fact Sheet: TMAH (Tetramethylammonium Hydroxide) | PennEHRS [ehrs.upenn.edu]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Toxicity of this compound: Review of two fatal cases of dermal exposure and development of an animal model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Toxicity of this compound: review of two fatal cases of dermal exposure and development of an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. concordia.ca [concordia.ca]

- 12. safety.charlotte.edu [safety.charlotte.edu]

- 13. spiedigitallibrary.org [spiedigitallibrary.org]

- 14. Developer and Rinse Solution [tok-pr.com]

- 15. filelist.tudelft.nl [filelist.tudelft.nl]

- 16. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

GHS Hazard Classification of Tetramethylammonium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is a quaternary ammonium (B1175870) salt with the formula (CH₃)₄NOH. It is a strong base commonly used in the semiconductor industry as a developer and etchant, and it also finds applications in research and chemical synthesis.[1][2] Despite its utility, TMAH poses significant health risks, necessitating a thorough understanding of its hazard profile for safe handling and risk mitigation. This guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for TMAH, supported by toxicological data and experimental evidence.

GHS Hazard Classification

Tetramethylammonium hydroxide is classified as a hazardous substance under GHS. The following table summarizes its harmonized classification and labeling.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 2 | H300: Fatal if swallowed |

| Acute Toxicity (Dermal) | Category 1 | H310: Fatal in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity – Single Exposure (STOT-SE) | Category 1 | H370: Causes damage to organs (Central nervous system) |

| Specific Target Organ Toxicity – Repeated Exposure (STOT-RE) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure (Liver, thymus) |

| Hazardous to the Aquatic Environment – Acute Hazard | Category 2 | H401: Toxic to aquatic life |

| Hazardous to the Aquatic Environment – Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

GHS Pictograms:

The hazards of TMAH are communicated through the following GHS pictograms:

-

Skull and Crossbones: For acute toxicity (fatal).

-

Corrosion: For skin corrosion and serious eye damage.

-

Health Hazard: For specific target organ toxicity.

-

Environment: For hazards to the aquatic environment.[3]

Toxicological Data

The GHS classification of TMAH is based on extensive toxicological data. The following tables summarize key quantitative data from animal studies.

Table 1: Acute Toxicity Data for this compound